molecular formula C9H7ClN2O3S B157340 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride CAS No. 10185-62-3

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

Cat. No.: B157340
CAS No.: 10185-62-3
M. Wt: 258.68 g/mol
InChI Key: YPMVPGZXUILSPT-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride is a chemical compound with the molecular formula C9H7ClN2O3S and a molecular weight of 258.68 g/mol . It is characterized by the presence of a benzenesulfonyl chloride group attached to a 5-methyl-1,2,4-oxadiazole ring. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of various sulfonamide and sulfonate derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage . It reacts violently with water, liberating toxic gas . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride typically involves the reaction of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid in anhydrous dichloromethane (DCM).
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
  • Reflux the reaction mixture for several hours until the evolution of gas ceases.
  • Remove the solvent under reduced pressure to obtain the crude product.
  • Purify the product by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol.

    Conditions: Reactions are typically carried out at room temperature or under reflux conditions, depending on the reactivity of the nucleophile.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonate Thioesters: Formed by reaction with thiols.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to form a wide range of sulfonamide and sulfonate derivatives, making it a versatile reagent in organic synthesis. Its reactivity and stability under various conditions also contribute to its widespread use in scientific research .

Properties

IUPAC Name

3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3S/c1-6-11-9(12-15-6)7-3-2-4-8(5-7)16(10,13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMVPGZXUILSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594506
Record name 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10185-62-3
Record name 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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